molecular formula C7H4FNS B8459648 5-Fluorothieno[2,3-c]pyridine

5-Fluorothieno[2,3-c]pyridine

Cat. No.: B8459648
M. Wt: 153.18 g/mol
InChI Key: USPIVJTTWBGBIP-UHFFFAOYSA-N
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Description

5-Fluorothieno[2,3-c]pyridine is a fluorinated heterocyclic compound combining a thiophene ring fused to a pyridine ring at the [2,3-c] position, with a fluorine substituent at the 5-position. Thienopyridines are pharmacologically significant due to their structural mimicry of purines, enabling interactions with biological targets such as kinases and receptors . While thieno[2,3-b]pyridines are well-documented, the [2,3-c] isomers, including this compound, have historically received less attention due to synthetic challenges .

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

5-fluorothieno[2,3-c]pyridine

InChI

InChI=1S/C7H4FNS/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H

InChI Key

USPIVJTTWBGBIP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=C(C=C21)F

Origin of Product

United States

Comparison with Similar Compounds

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are more extensively studied, with established methods for introducing substituents like cyano, ethoxy, and phenyl groups at the 3-, 5-, and 6-positions. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives exhibit modular reactivity, enabling the synthesis of polyheterocyclic compounds (e.g., 7h in ) with applications in drug discovery . Key differences include:

  • Synthetic Accessibility: Thieno[2,3-b]pyridines are synthesized via Schiff base cyclization or bromothiophene-carboxylic acid intermediates, whereas [2,3-c] isomers often require specialized palladium-catalyzed reactions .

Thieno[3,2-c]pyridine Derivatives

Thieno[3,2-c]pyridines, such as 5-ο-cyanobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, are explored for cardiovascular applications (e.g., antiplatelet agents) . Key distinctions include:

  • Ring Saturation: Tetrahydrothieno[3,2-c]pyridines (e.g., Sanofi’s patented derivatives) exhibit conformational flexibility, enhancing receptor binding, whereas 5-fluorothieno[2,3-c]pyridine’s planar structure may favor kinase inhibition .
  • Substituent Effects: Trifluoromethyl groups at the 3- or 4-position of tetrahydrothieno[2,3-c]pyridine (e.g., 5m, IC50 = 2.02 µM) demonstrate higher potency than non-fluorinated analogs, suggesting fluorine’s electronic effects are critical .

Furo[2,3-c]pyridine Derivatives

Furo[2,3-c]pyridines, such as 5-chloro-2,3-dihydrofuro[2,3-c]pyridine, are synthesized via palladium-catalyzed reactions with moderate yields (24–36%) . Comparative insights:

  • Reactivity: The oxygen atom in furopyridines reduces electron density compared to thienopyridines, altering regioselectivity in electrophilic substitutions.
  • Biological Profile: Fluorine in this compound may improve bioavailability over chlorinated furo analogs, though cytotoxicity data are pending .

Pyrrolo[2,3-c]pyridine Derivatives

Pyrrolo[2,3-c]pyridines, like Janssen’s patented phenyl-substituted derivatives, show potent cytotoxicity against EGFR-overexpressing cancers (e.g., A431 cells) . Contrasts include:

  • Heteroatom Influence: Nitrogen in the pyrrole ring enhances hydrogen-bonding capacity, whereas sulfur in thienopyridines increases lipophilicity.
  • Fluorine vs. Bulky Substituents : Fluorine’s small size and high electronegativity may optimize target engagement compared to bulkier groups (e.g., trifluoromethyl) in pyrrolo derivatives .

Data Tables

Research Findings and Trends

  • Fluorine’s Role: Fluorine at the 5-position in thieno[2,3-c]pyridine likely enhances metabolic stability and target affinity, mirroring trends in trifluoromethyl-substituted analogs .
  • Synthetic Innovation: Palladium-catalyzed methods dominate recent synthesis efforts, improving yields and regioselectivity for [2,3-c] systems .
  • Therapeutic Potential: While thieno[3,2-c]pyridines target cardiovascular diseases, this compound is poised for oncology applications due to its planar, fluorinated structure .

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